molecular formula C16H18FN3O2S B6972927 1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine

1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine

Cat. No.: B6972927
M. Wt: 335.4 g/mol
InChI Key: JFSQJIVLVBUJBU-UHFFFAOYSA-N
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Description

1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, a sulfonyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the reaction of 5-fluoropyridine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with N-phenylpiperidin-3-amine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like methanol or dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoropyridin-3-yl)sulfonyl-N-methylpiperidin-3-amine
  • 1-(5-chloropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine
  • 1-(5-bromopyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine

Uniqueness

1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and overall efficacy in various applications.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)sulfonyl-N-phenylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-13-9-16(11-18-10-13)23(21,22)20-8-4-7-15(12-20)19-14-5-2-1-3-6-14/h1-3,5-6,9-11,15,19H,4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSQJIVLVBUJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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